3-(Oxan-4-yl)azepan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

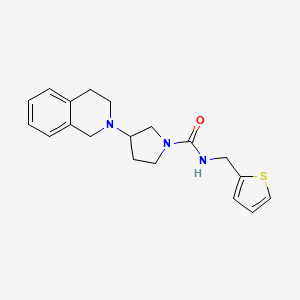

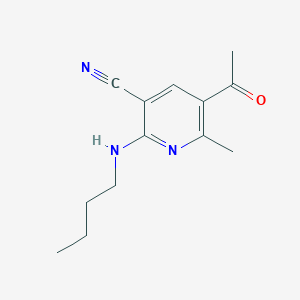

“3-(Oxan-4-yl)azepan-2-one” is a chemical compound with the molecular formula C11H19NO2 . It has a molecular weight of 197.27 . It is available in powder form .

Synthesis Analysis

The synthesis of azepan-4-ones, which includes “3-(Oxan-4-yl)azepan-2-one”, can be achieved via a two-step [5 + 2] annulation . This reaction involves a key gold catalysis and shows generally high regioselectivities and good to excellent diastereoselectivities .Molecular Structure Analysis

The InChI code for “3-(Oxan-4-yl)azepan-2-one” is 1S/C11H19NO2/c13-11-10(3-1-2-6-12-11)9-4-7-14-8-5-9/h9-10H,1-8H2,(H,12,13) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“3-(Oxan-4-yl)azepan-2-one” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.Scientific Research Applications

Heterocycle Synthesis and Applications

A study by François-Endelmond et al. (2010) highlights a method for constructing 1,4-oxazepines and 1,3-oxazines, which are synthetically useful and biologically active heterocycles. This method, utilizing a phosphine-mediated tandem reaction, is relevant for the synthesis of 3-(Oxan-4-yl)azepan-2-one derivatives under mild conditions (François-Endelmond et al., 2010).

Stereoselective Cycloannulation

Loui et al. (2021) developed a stereoselective (3 + 3)-cycloannulation of carbonyl ylides with indolyl-2-methides, producing oxa-bridged azepino[1,2-a]indoles. Enabled by cooperative rhodium and chiral phosphoric acid catalysis, this process results in products with three stereogenic centers, which could be pertinent for compounds related to 3-(Oxan-4-yl)azepan-2-one (Loui et al., 2021).

Antimicrobial Applications

Riva et al. (2008) describe a strategy to impart antimicrobial properties to poly(oxepan-2-one) through "click" chemistry. This involves grafting of pendant ammonium salts to poly(oxepan-2-one), which could be relevant for derivatives of 3-(Oxan-4-yl)azepan-2-one (Riva et al., 2008).

Energetic Material Synthesis

Zhang and Shreeve (2014) explored the assembly of diverse N-O building blocks, including 3,3'-dinitroamino-4,4'-azoxyfurazan and its nitrogen-rich salts, for high-performance energetic materials. This work's design strategy and synthetic routes could be applicable to the synthesis and applications of 3-(Oxan-4-yl)azepan-2-one in energetic materials (Zhang & Shreeve, 2014).

Transition Metal-Free Cascade Cyclization

Kumari et al. (2016) developed an approach for 1,3- and 1,4-oxazines through the cascade cyclization of epoxy ynamides under transition metal-free conditions. This method's regio- and stereoselectivity could be relevant for synthesizing 3-(Oxan-4-yl)azepan-2-one derivatives (Kumari et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating it may cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-(oxan-4-yl)azepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11-10(3-1-2-6-12-11)9-4-7-14-8-5-9/h9-10H,1-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMUFVFTBFUPMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxan-4-yl)azepan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2654860.png)

![N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2654863.png)

![2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid](/img/structure/B2654864.png)

![3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea](/img/structure/B2654868.png)

![4-[1-[3-(2-Chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]piperazin-2-one](/img/structure/B2654870.png)

![4-methyl-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2654871.png)